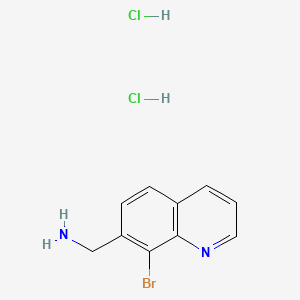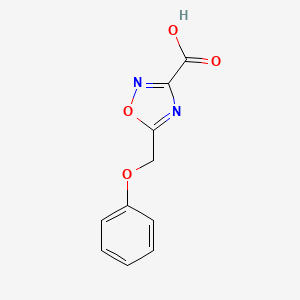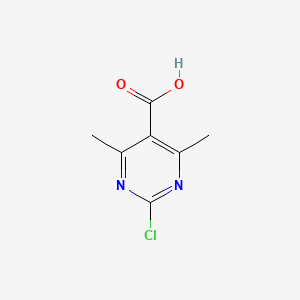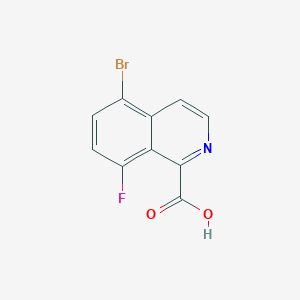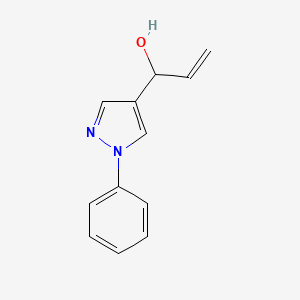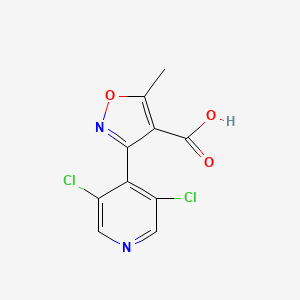
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is an organic compound known for its unique chemical structure and properties It contains a pyridyl group substituted with dichloro groups, an isoxazole ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloro-4-methylpyridine, which is then subjected to various reactions to introduce the isoxazole ring and carboxylic acid group. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyl 2,3,4-trimethoxybenzoate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The dichloro groups in the pyridyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The dichloro-pyridyl group can interact with enzymes or receptors, modulating their activity. The isoxazole ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-methylpyridine: Shares the dichloro-pyridyl group but lacks the isoxazole ring and carboxylic acid group.
5-Methylisoxazole-4-carboxylic Acid: Contains the isoxazole ring and carboxylic acid group but lacks the dichloro-pyridyl group.
Bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical: Contains two pyridyl groups and is used in luminescent applications.
Uniqueness
3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H6Cl2N2O3 |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
3-(3,5-dichloropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-4-7(10(15)16)9(14-17-4)8-5(11)2-13-3-6(8)12/h2-3H,1H3,(H,15,16) |
Clave InChI |
KLPDCWGRQSGWGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=C(C=NC=C2Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


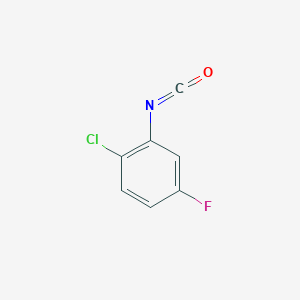
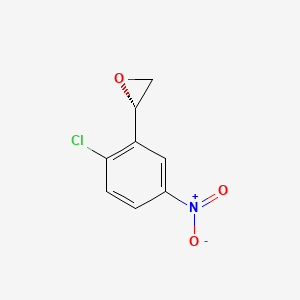
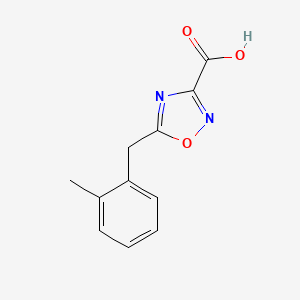
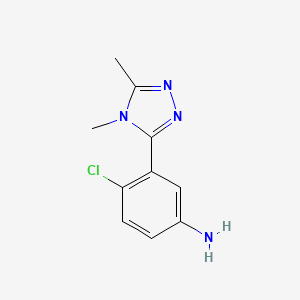
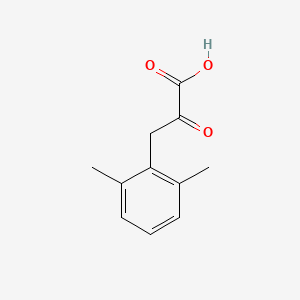
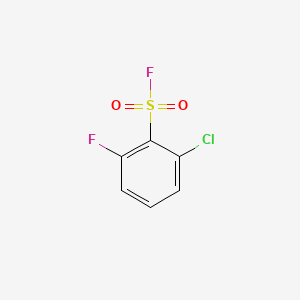
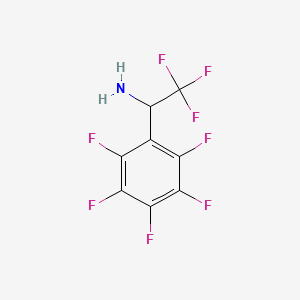
![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)
